molecular formula C20H26F2N2O2 B4999142 1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide

Katalognummer B4999142
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: YCVKHZDSHGZLNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a type of piperidinecarboxamide that has been synthesized using a specific method.

Wirkmechanismus

The mechanism of action of 1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide is not yet fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also modulate the immune system by affecting the activity of certain immune cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects. However, it may cause mild gastrointestinal symptoms such as nausea and vomiting. This compound has been shown to have a high affinity for specific receptors in cancer cells and immune cells, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for specific targets. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in different disease models.

Zukünftige Richtungen

There are several future directions for research on 1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential as a cancer treatment, specifically in breast cancer and leukemia. Further studies are needed to determine the optimal dosage and treatment duration, as well as to investigate its efficacy in combination with other anti-cancer drugs. Another area of research is its potential as an anti-inflammatory and analgesic agent, which may have applications in the treatment of chronic pain and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesemethoden

The synthesis of 1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cyclohexylmethylamine with 3,4-difluorobenzaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to obtain the final product. This synthesis method has been optimized to yield the highest possible purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

1-(cyclohexylmethyl)-N-(3,4-difluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, specifically in breast cancer and leukemia. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent. Additionally, it has been investigated for its ability to modulate the immune system and its potential in treating autoimmune diseases.

Eigenschaften

IUPAC Name

1-(cyclohexylmethyl)-N-[(3,4-difluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O2/c21-17-8-6-15(10-18(17)22)11-23-20(26)16-7-9-19(25)24(13-16)12-14-4-2-1-3-5-14/h6,8,10,14,16H,1-5,7,9,11-13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVKHZDSHGZLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.